1,4-Nonanedione, 1-phenyl-
Description
Significance of 1,4-Diketone Motifs in Organic Chemistry
The 1,4-dicarbonyl motif is a crucial structural element in organic synthesis. These compounds serve as versatile precursors for creating a wide array of carbo- and heterocyclic structures. ulb.ac.be For instance, they are extensively used in the synthesis of biologically active compounds such as diols, diamines, and cyclopentenones. ulb.ac.be Furthermore, 1,4-diketones are fundamental for synthesizing five-membered heterocycles like furans, thiophenes, and pyrroles through methods like the Paal-Knorr synthesis. acs.orgrsc.org This synthetic versatility makes 1,4-diketones valuable building blocks in the creation of natural products and pharmaceutical agents. ulb.ac.beacs.orgresearchgate.net
The development of new methods for synthesizing 1,4-diketones is an active area of research, with techniques including the Stetter reaction, transition-metal-catalyzed CO insertion, and Michael addition of nitro compounds followed by a Nef reaction. ulb.ac.be The importance of these motifs is underscored by their presence in numerous natural products with interesting biological activities. ulb.ac.bersc.org
Research Trajectory of Phenyl-Substituted Diketones
Research into phenyl-substituted diketones has been driven by their utility as intermediates in organic synthesis. Aryl diketones, also known as benzyls, are key components in the synthesis of nitrogen-containing heterocycles and other relevant compounds. nih.gov They are also found in various natural products and biologically active molecules. nih.gov
A significant focus of research has been the development of efficient synthetic routes to access these compounds. Traditional methods often require the substituents to be pre-installed on the starting materials. nih.gov More recent research has explored novel strategies, such as the visible-light-induced nickel-catalyzed cyclization of tertiary amine-substituted ynones, to create indolyl- and phenyl-substituted diketones with greater molecular complexity. nih.gov Other approaches include the organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones and the electrochemical oxidative cross-coupling of silyl (B83357) enol ethers. beilstein-journals.orgacs.org These advancements aim to provide milder reaction conditions, broader substrate scope, and higher yields.
Structural Context of 1,4-Nonanedione, 1-phenyl- within the Diketone Class
1,4-Nonanedione, 1-phenyl- belongs to the class of 1,4-diketones, which are characterized by two carbonyl groups separated by two methylene (B1212753) groups. The "1-phenyl" designation indicates that a phenyl group is attached to the carbonyl carbon at the first position of the nonanedione chain. This places it within the sub-category of aryl-substituted 1,4-diketones. The presence of the phenyl group can influence the reactivity of the molecule, particularly in reactions involving the adjacent carbonyl group.
The general structure of a 1,4-diketone allows for intramolecular reactions, most notably cyclization reactions. The Paal-Knorr synthesis, for example, is a classic transformation of 1,4-diketones into furans, pyrroles, or thiophenes under acidic or specific reagent conditions. wikipedia.orgalfa-chemistry.compharmaguideline.com The specific substituents on the diketone backbone, such as the phenyl group and the alkyl chain in 1,4-Nonanedione, 1-phenyl-, will determine the structure of the resulting heterocyclic product.
Below is a table summarizing the key properties of 1,4-Nonanedione, 1-phenyl-.
| Property | Value | Source |
| CAS Number | 117937-13-0 | chemsrc.com |
| Molecular Formula | C15H20O2 | chemsrc.com |
| Molecular Weight | 232.318 g/mol | chemsrc.com |
| IUPAC Name | 1-Phenylnonane-1,4-dione | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
117937-13-0 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-phenylnonane-1,4-dione |
InChI |
InChI=1S/C15H20O2/c1-2-3-5-10-14(16)11-12-15(17)13-8-6-4-7-9-13/h4,6-9H,2-3,5,10-12H2,1H3 |
InChI Key |
UULDMMFVFPWILP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 1,4 Nonanedione, 1 Phenyl
Intramolecular Cyclization Reactions of 1,4-Diketones
The 1,4-dicarbonyl moiety is a key structural feature that enables the synthesis of five-membered heterocyclic rings through intramolecular cyclization. The Paal-Knorr synthesis is a prominent example of this type of transformation, providing a direct route to pyrroles, furans, and thiophenes.
Paal-Knorr Pyrrole (B145914) Synthesis and Related Heterocycle Formations
The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-diketone with a primary amine or ammonia (B1221849) under acidic conditions. wikipedia.orgalfa-chemistry.com In the case of 1,4-Nonanedione, 1-phenyl-, reaction with a primary amine (R-NH₂) would be expected to yield a mixture of two isomeric N-substituted pyrroles: 1-substituted-2-phenyl-5-pentylpyrrole and 1-substituted-2-pentyl-5-phenylpyrrole. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org The regioselectivity of the reaction can be influenced by the steric and electronic nature of the substituents on both the diketone and the amine.
The general mechanism involves the initial attack of the amine on one of the carbonyl groups, which is often protonated under acidic conditions, to form a hemiaminal intermediate. Subsequent intramolecular attack of the nitrogen on the second carbonyl group, followed by dehydration, leads to the formation of the stable aromatic pyrrole ring. The use of ammonia or an ammonium (B1175870) salt as the nitrogen source would yield the corresponding N-unsubstituted pyrroles.
Table 1: Hypothetical Paal-Knorr Pyrrole Synthesis of 1,4-Nonanedione, 1-phenyl-
| Entry | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Aniline | Acetic Acid | Ethanol | 80 | 12 | 1,2-Diphenyl-5-pentylpyrrole & 1,5-Diphenyl-2-pentylpyrrole | 85 |
| 2 | Benzylamine | p-Toluenesulfonic acid | Toluene | 110 | 8 | 1-Benzyl-2-phenyl-5-pentylpyrrole & 1-Benzyl-2-pentyl-5-phenylpyrrole | 90 |
Furan (B31954) and Thiophene Annulation Reactions
Analogous to pyrrole synthesis, 1,4-diketones can be converted to furans and thiophenes. The Paal-Knorr furan synthesis is an acid-catalyzed dehydration of the 1,4-diketone. alfa-chemistry.comorganic-chemistry.org The mechanism involves the enolization of one carbonyl group and the subsequent nucleophilic attack of the enol oxygen onto the protonated second carbonyl, followed by dehydration to yield the furan ring. For 1,4-Nonanedione, 1-phenyl-, this reaction would be expected to produce 2-phenyl-5-pentylfuran.
For the synthesis of thiophenes, a sulfur source is required in addition to the 1,4-diketone. Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly employed. wikipedia.org These reagents act as both sulfurizing agents and dehydrating agents, facilitating the conversion of the diketone to the corresponding thiophene. The reaction of 1,4-Nonanedione, 1-phenyl- with a sulfurizing agent would be expected to yield 2-phenyl-5-pentylthiophene.
Table 2: Hypothetical Furan and Thiophene Synthesis from 1,4-Nonanedione, 1-phenyl-
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | p-Toluenesulfonic acid | Toluene | 110 | 6 | 2-Phenyl-5-pentylfuran | 92 |
| 2 | Phosphorus Pentasulfide | Pyridine | 115 | 10 | 2-Phenyl-5-pentylthiophene | 75 |
Oxidation and Reduction Chemistry of 1,4-Nonanedione, 1-phenyl-
The carbonyl groups of 1,4-Nonanedione, 1-phenyl- are susceptible to both oxidation and reduction, leading to a variety of functionalized products.
Asymmetric Hydrogenation to γ-Hydroxyketones
The selective reduction of one of the two carbonyl groups in a 1,4-diketone leads to the formation of a γ-hydroxyketone. Asymmetric hydrogenation, employing a chiral catalyst, can achieve this transformation with high enantioselectivity. bohrium.comresearchgate.net A variety of chiral ruthenium and rhodium complexes have been developed for this purpose. The choice of catalyst and reaction conditions can influence which carbonyl group is preferentially reduced. In the case of 1,4-Nonanedione, 1-phenyl-, with its electronically and sterically distinct carbonyl groups (one adjacent to a phenyl ring and the other to a pentyl chain), regioselective and enantioselective reduction is a key challenge. The product of this reaction would be a chiral γ-hydroxyketone, either 4-hydroxy-1-phenyl-1-nonanone or 1-hydroxy-1-phenyl-4-nonanone, depending on the regioselectivity of the reduction.
Table 3: Hypothetical Asymmetric Hydrogenation of 1,4-Nonanedione, 1-phenyl-
| Entry | Catalyst | H₂ Pressure (atm) | Solvent | Temperature (°C) | Time (h) | Product | Enantiomeric Excess (%) |
|---|---|---|---|---|---|---|---|
| 1 | Ru(II)-BINAP | 50 | Methanol | 25 | 24 | (S)-4-Hydroxy-1-phenyl-1-nonanone | 95 |
Conversion to 1,4-Diols
The complete reduction of both carbonyl groups in 1,4-Nonanedione, 1-phenyl- yields the corresponding 1,4-diol, 1-phenylnonane-1,4-diol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of the two prochiral carbonyl centers can lead to the formation of diastereomers (syn and anti) and enantiomers. Stereoselective reduction to favor a particular diastereomer or enantiomer can be achieved by using specific reagents or chiral catalysts. mdpi.comnih.gov For example, enzymatic reductions with alcohol dehydrogenases have been shown to be highly stereoselective in the reduction of 1,4-diketones. mdpi.com
Table 4: Hypothetical Reduction of 1,4-Nonanedione, 1-phenyl- to 1,4-Diols
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product(s) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|---|---|
| 1 | Sodium Borohydride | Methanol | 0 to 25 | 2 | 1-Phenylnonane-1,4-diol | 60:40 |
| 2 | Lithium Aluminum Hydride | Diethyl Ether | 0 to 35 | 1 | 1-Phenylnonane-1,4-diol | 45:55 |
Oxidative Cleavage Pathways
Under certain oxidative conditions, the carbon-carbon bond between the two carbonyl groups of a 1,4-diketone can be cleaved. This reaction typically requires strong oxidizing agents. For instance, oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup can lead to the formation of carboxylic acids. The oxidative cleavage of 1,4-Nonanedione, 1-phenyl- would be expected to yield benzoic acid and hexanoic acid. The specific products can vary depending on the reaction conditions and the stability of the intermediate species. Milder oxidative cleavage methods have also been developed, sometimes employing catalytic systems. organic-chemistry.org
Table 5: Hypothetical Oxidative Cleavage of 1,4-Nonanedione, 1-phenyl-
| Entry | Oxidizing Agent | Solvent | Conditions | Products |
|---|---|---|---|---|
| 1 | KMnO₄, NaOH, H₂O | Water/t-Butanol | Heat | Benzoic acid, Hexanoic acid |
Enzymatic Transformations and Biocatalysis
The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. nih.gov For 1,4-dicarbonyl compounds such as 1,4-Nonanedione, 1-phenyl-, enzymatic transformations can provide routes to valuable chiral molecules.
Hydrolysis by β-Diketone Hydrolases
While the specific hydrolysis of 1,4-Nonanedione, 1-phenyl- by β-diketone hydrolases is not extensively documented in readily available literature, the broader class of β-diketone hydrolases is known for its catalytic activity on related substrates. These enzymes catalyze the cleavage of C-C bonds in β-diketones, a reaction that can be synthetically useful. For instance, cyclohexane-1,2-dione hydrolase, a thiamine-dependent enzyme, is capable of cleaving C-C bonds. nih.gov The stereoselective nature of many hydrolases, such as β-1,4-glucanases and β-1,4-xylanases, which proceed with either retention or inversion of anomeric configuration, highlights the potential for enantioselective transformations in analogous systems. nih.gov
Other Biotransformations
Beyond hydrolysis, other enzymatic transformations of diketones are well-established. Alcohol dehydrogenases (ADHs) are particularly noteworthy for their ability to catalyze the stereoselective reduction of prochiral diketones to chiral diols. For example, a range of 1,4-diaryl-1,4-diones have been successfully reduced to their corresponding (1S,4S)-diols using ADH from Ralstonia sp. (RasADH) overexpressed in E. coli. mdpi.com This process demonstrates high conversions and excellent diastereo- and enantiomeric excess. mdpi.com
Another relevant class of enzymes is the Baeyer-Villiger monooxygenases (BVMOs). Phenylacetone monooxygenase (PAMO), a type of BVMO, has been engineered to catalyze various oxidative reactions. Notably, novel variants of PAMO expressed in E. coli have been shown to produce indigoid pigments from tryptophan, indicating a broad substrate scope that could potentially include the oxidation of 1,4-diketones. nih.gov
Radical Reactions and Decomposition Pathways
The presence of two carbonyl groups in 1,4-diketones influences their reactivity towards radical species and their decomposition under various conditions.
Intramolecular Hydrogen Abstraction by Alkoxy Radicals
Alkoxy radicals generated from alcohols can undergo intramolecular hydrogen abstraction, a process that is highly dependent on the structure of the molecule. acs.org In carbohydrate models, alkoxy radicals have been shown to regioselectively abstract a proton from either the C4 or C7 position, depending on the substituents. acs.org This type of reaction, often referred to as a 1,5- or 1,6-hydrogen atom transfer (HAT), typically proceeds through a six- or seven-membered cyclic transition state, respectively. acs.orgresearchgate.net While 1,5- and 1,6-HAT are common, 1,4-HAT is generally less favorable due to the high strain of the corresponding four-membered transition state. acs.orgnih.gov However, catalytic systems have been developed to facilitate this challenging transformation. nih.gov For a molecule like 1,4-Nonanedione, 1-phenyl-, the generation of an alkoxy radical at one of the carbonyls could potentially lead to intramolecular hydrogen abstraction from the alkyl chain, initiating further rearrangement or cyclization reactions.
Photooxidation Processes
Diketones can act as photosensitizers in photooxidation reactions. nih.gov For instance, α-diketones like 4,4'-dimethylbenzil (B181773) can promote the production of alkoxy radicals from peroxides under irradiation. nih.gov The conformation of the diketone can influence its photosensitizing ability. nih.gov Photoinduced reactions of α-diketones with compounds containing C=C bonds can proceed through various pathways, including [2+2], [4+2], or [4+4] photocycloadditions, leading to the formation of diverse molecular architectures. mdpi.com In some cases, the initial photocycloadducts can undergo further transformations, such as photooxidation, to yield more complex products. mdpi.com The presence of the phenyl group and the nonanedione backbone in 1,4-Nonanedione, 1-phenyl- suggests a potential for rich and varied photochemical reactivity.
Chelation and Complexation Reactions of 1,4-Diketones
The two carbonyl groups of 1,4-diketones are capable of coordinating with metal ions, acting as chelating agents. wikipedia.org Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a ring structure. wikipedia.orglibretexts.org The stability of the resulting metal complex is often enhanced by the "chelate effect," where a chelating ligand forms a more stable complex than comparable monodentate ligands. libretexts.org
β-Diketones are well-known for their ability to form stable complexes with a wide range of metal ions, including lanthanides. jocpr.com These complexes have applications in various fields, including as catalysts and in materials science. The coordination of the diketone to the metal ion can influence the electronic properties of the ligand, as observed in the UV-Vis spectra of lanthanide complexes with β-diketones. jocpr.com While 1,4-diketones are not as commonly employed as chelating agents as their 1,3- and 1,5-counterparts due to the less favorable seven-membered chelate ring, they can still participate in complexation reactions. The specific conformation of the diketone and the nature of the metal ion will play a crucial role in determining the stability and structure of the resulting complex.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. usst.edu.cn For 1,4-Nonanedione, 1-phenyl-, both one-dimensional and two-dimensional NMR experiments are crucial for unambiguous structural assignment.
Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in the molecule. The spectrum of 1,4-Nonanedione, 1-phenyl- is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) and methine protons of the nonanedione backbone, and the terminal methyl group.
Key features anticipated in the ¹H NMR spectrum include:
Aromatic Region (δ 7.2-8.0 ppm): The protons on the phenyl ring will appear in this downfield region. Protons ortho to the carbonyl group are typically deshielded and appear at a higher chemical shift compared to the meta and para protons.
Methylene/Methine Protons α to Carbonyls (δ 2.5-3.5 ppm): The protons on carbons adjacent to the carbonyl groups are deshielded and would appear in this range. The specific chemical shifts and multiplicities (splitting patterns) are dependent on the neighboring protons, providing critical connectivity information.
Aliphatic Chain Protons (δ 1.2-1.8 ppm): The methylene protons of the pentyl chain further from the carbonyl groups are expected to resonate in this more shielded, upfield region.
Terminal Methyl Protons (δ ~0.9 ppm): The -CH₃ group at the end of the pentyl chain will typically appear as a triplet in the most upfield region of the spectrum.
The coupling constants (J-values) between adjacent protons, observed in the splitting patterns of the signals, are vital for confirming the sequence of atoms in the carbon chain and for stereochemical assignments in chiral analogues. rsc.org
Table 1: Predicted ¹H NMR Data for 1,4-Nonanedione, 1-phenyl-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (ortho-H) | ~7.9 | Doublet (d) |
| Aromatic (meta, para-H) | ~7.2-7.6 | Multiplet (m) |
| -CH₂- (C2) | ~3.2 | Triplet (t) |
| -CH₂- (C3) | ~2.9 | Triplet (t) |
| -CH₂- (C5) | ~2.5 | Triplet (t) |
| -CH₂- (C6, C7, C8) | ~1.2-1.7 | Multiplet (m) |
Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary. pdx.educhemistrysteps.com
Carbon-13 NMR provides information on the number of unique carbon environments in the molecule. For 1,4-Nonanedione, 1-phenyl-, distinct signals are expected for each of the 15 carbon atoms, although some aromatic signals may overlap.
Expected ¹³C NMR features:
Carbonyl Carbons (δ 195-210 ppm): The two ketone carbonyl carbons are the most deshielded and will appear far downfield. oregonstate.educompoundchem.com
Aromatic Carbons (δ 125-140 ppm): The six carbons of the phenyl ring will resonate in this region.
Aliphatic Carbons (δ 15-45 ppm): The carbons of the nonane (B91170) chain will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for 1,4-Nonanedione, 1-phenyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C1, C4) | 195 - 210 |
| Aromatic (quaternary) | 135 - 140 |
| Aromatic (CH) | 125 - 135 |
| Methylene (α to C=O) | 30 - 45 |
| Methylene (alkyl chain) | 20 - 35 |
Note: Predicted values based on typical chemical shift ranges. oregonstate.educompoundchem.com
Two-Dimensional (2D) NMR techniques are essential for confirming the complete and unambiguous assignment of all ¹H and ¹³C signals, especially for complex structures. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. It is used to trace the connectivity through the entire carbon backbone. wikipedia.orglibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its attached carbon. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying connectivity across quaternary carbons (like carbonyls) and piecing together the molecular fragments.
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method for determining the concentration or purity of a substance. azom.com Unlike many other analytical techniques, qNMR can provide absolute quantification without the need for identical reference standards for the analyte. resolvemass.ca The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. mestrelab.com
For 1,4-Nonanedione, 1-phenyl-, a qNMR analysis, typically using the ¹H spectrum, could be performed by adding a known amount of a stable, certified internal standard to the sample. jeol.com By comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, the precise purity or concentration of 1,4-Nonanedione, 1-phenyl- can be calculated. This technique is valued for its accuracy and traceability, making it suitable for applications in quality control and reference material characterization. resolvemass.cajeol.com
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
The choice of ionization method significantly affects the resulting mass spectrum.
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons bombard the sample molecule, causing it to ionize and often fragment extensively. azom.comfiveable.me While this fragmentation creates a complex pattern that serves as a molecular fingerprint for library matching, the molecular ion peak (the peak corresponding to the intact ionized molecule) may be weak or absent. azom.comuky.edu For 1,4-Nonanedione, 1-phenyl-, common fragmentation pathways would include alpha-cleavage adjacent to the carbonyl groups and McLafferty rearrangements.
Chemical Ionization (CI): This is a "soft" ionization technique that imparts less energy to the analyte molecule, resulting in significantly less fragmentation. pediaa.comlibretexts.org In CI, a reagent gas (like methane (B114726) or ammonia) is first ionized, and these ions then react with the analyte, typically through proton transfer, to form a protonated molecule, [M+H]⁺. libretexts.org This method is highly advantageous for clearly determining the molecular weight of the compound, as the [M+H]⁺ peak is often the most abundant ion in the spectrum. azom.com
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). measurlabs.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.gov For a compound with the formula C₁₅H₂₀O₂, the theoretical monoisotopic mass is 232.14633 Da. An HRMS measurement that yields a mass value very close to this theoretical value provides strong evidence to confirm the elemental composition and rule out other potential formulas with the same nominal mass. measurlabs.comucr.edu
Fragmentation Pathway Analysis
The mass spectrometric fragmentation of 1,4-Nonanedione, 1-phenyl- provides critical information for its structural elucidation. While a specific mass spectrum for this compound is not publicly available, its fragmentation pathway can be predicted based on the established principles of mass spectrometry for ketones and aromatic compounds. The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight of 232.32 g/mol .
Key fragmentation pathways are expected to involve alpha-cleavage adjacent to the two carbonyl groups and cleavages related to the phenyl group. The presence of two carbonyl groups offers multiple sites for initial ionization and subsequent fragmentation.
Alpha-Cleavage:
Cleavage adjacent to the phenyl-substituted carbonyl group: This is a highly probable fragmentation pathway, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This fragment is often a base peak in the mass spectra of phenyl ketones. The corresponding radical fragment would have a mass of 127.
Cleavage on the other side of the phenyl-substituted carbonyl group: This would result in the loss of the phenyl group (C₆H₅•), leading to a fragment at m/z 155.
Cleavage adjacent to the second carbonyl group: This can lead to the formation of an acylium ion at m/z 71 (C₄H₉CO⁺) and a corresponding radical.
McLafferty Rearrangement: The presence of a sufficiently long alkyl chain allows for the possibility of a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. This can lead to the formation of neutral enol fragments and charged alkene fragments.
Other Fragmentations: Fragments corresponding to the phenyl group itself (m/z 77) and further fragmentation of the alkyl chain are also anticipated.
A summary of the predicted significant mass-to-charge ratios (m/z) in the mass spectrum of 1,4-Nonanedione, 1-phenyl- is presented in the table below.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 232 | [C₁₅H₂₀O₂]⁺• | Molecular Ion |
| 105 | [C₆H₅CO]⁺ | Alpha-cleavage at the benzoyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 155 | [M - C₆H₅]⁺ | Loss of the phenyl radical |
| 71 | [C₄H₉CO]⁺ | Alpha-cleavage at the second carbonyl group |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of 1,4-Nonanedione, 1-phenyl- is expected to show characteristic absorption bands corresponding to its ketone and aromatic functionalities. Saturated aliphatic ketones typically exhibit a strong C=O stretching vibration around 1715 cm⁻¹. orgchemboulder.com When a carbonyl group is conjugated with a phenyl ring, this absorption is shifted to a lower wavenumber, generally in the range of 1685-1666 cm⁻¹. orgchemboulder.com Therefore, two distinct carbonyl peaks are anticipated for 1,4-Nonanedione, 1-phenyl-.
Other significant absorptions would include those for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below this value. vscht.cz
The table below summarizes the expected characteristic IR absorption bands for 1,4-Nonanedione, 1-phenyl-.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Carbonyl (conjugated) | C=O stretch | 1685 - 1666 | Strong |
| Carbonyl (aliphatic) | C=O stretch | ~1715 | Strong |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | C-H stretch | 3000 - 2850 | Medium to Strong |
| Aromatic C-H | C-H bend (out-of-plane) | 900 - 675 | Strong |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 1,4-Nonanedione, 1-phenyl- would be expected to show a strong signal for the symmetric vibrations of the aromatic ring. The carbonyl stretching vibrations are also Raman active. aip.org
Key expected Raman shifts are summarized in the table below.
| Functional Group | Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** | Intensity |
| Aromatic Ring | Ring breathing mode | ~1000 | Strong |
| Aromatic Ring | C=C stretch | 1600 - 1580 | Strong |
| Carbonyl | C=O stretch | 1725 - 1680 | Medium |
| Aliphatic C-H | C-H stretch and bend | 2950 - 2850, 1460 - 1440 | Medium to Strong |
| Phenyl Group | C-H in-plane bend | 1050 - 1000 | Medium |
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation, identification, and quantification of 1,4-Nonanedione, 1-phenyl- from complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Purity
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 1,4-Nonanedione, 1-phenyl-. nih.gov In a typical GC-MS analysis, the compound would be separated on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polymethylsiloxane phase. nih.gov The retention time of the compound would depend on its volatility and interaction with the stationary phase.
The mass spectrometer detector would then generate a mass spectrum of the eluted compound, which can be used for its identification by comparing it with a spectral library or by interpreting its fragmentation pattern as discussed in section 4.2.3. Retention indices, which are more reproducible than retention times, can also be used for identification. gcms.cz
The following table outlines a potential set of GC-MS parameters for the analysis of 1,4-Nonanedione, 1-phenyl-.
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polymethylsiloxane |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Initial temp. 50-100 °C, ramp to 280-300 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
High-Performance Liquid Chromatography (HPLC) for Separation and Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including diketones. shodex.com For a compound like 1,4-Nonanedione, 1-phenyl-, which has both polar and non-polar characteristics, reversed-phase HPLC would be a suitable method. oup.com
In reversed-phase HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A UV detector would be effective for the detection of 1,4-Nonanedione, 1-phenyl-, owing to the strong UV absorbance of the phenyl and carbonyl groups.
A potential set of HPLC conditions is detailed in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of water and acetonitrile or methanol |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
| Detector | UV-Vis at a wavelength corresponding to the absorbance maximum of the analyte (e.g., ~240-280 nm) |
Column Chromatography for Purification
Column chromatography is a principal technique for the purification of synthetic compounds, including diones such as 1-phenyl-1,4-nonanedione. This method separates components of a mixture based on their differential adsorption to a stationary phase, facilitating the isolation of the target compound from unreacted starting materials, byproducts, and other impurities.
In a relevant purification procedure for a structurally similar compound, 1-phenyl-1,4-pentanedione, column chromatography was effectively employed to isolate the desired dione. The crude product obtained after synthesis and initial workup was subjected to chromatography over a silica (B1680970) gel stationary phase. Silica gel, a form of silicon dioxide, is a highly polar adsorbent, making it suitable for the separation of moderately polar compounds.
The selection of an appropriate mobile phase, or eluent, is critical for achieving effective separation. The polarity of the eluent determines the rate at which different components of the mixture travel through the column. For the purification of 1-phenyl-1,4-pentanedione, chloroform (B151607) was utilized as the eluent. Chloroform is a solvent of intermediate polarity, which allows for the elution of the target compound while retaining more polar impurities on the silica gel column. The process yielded the purified title compound with a notable percentage of recovery.
The general principles of this purification can be extended to 1,4-nonanedione, 1-phenyl-. The specific parameters, such as the ratio of stationary phase to crude product and the precise solvent system, would be optimized to account for the different chain length and any resulting polarity differences.
Table 1: Exemplary Column Chromatography Parameters for a Phenyl-Dione Compound
| Parameter | Description |
| Stationary Phase | Silica gel (100-200 mesh) |
| Mobile Phase (Eluent) | Chloroform |
| Analyte | 1-phenyl-1,4-pentanedione |
| Outcome | Isolation of the purified title compound |
Theoretical and Computational Chemistry of 1,4 Nonanedione, 1 Phenyl
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1,4-Nonanedione, 1-phenyl-, these calculations are crucial for understanding its stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and various electronic properties of organic compounds. In the case of 1,4-Nonanedione, 1-phenyl-, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can be used to determine the optimized ground-state geometry. These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a clear picture of the molecule's shape.
Furthermore, DFT is instrumental in analyzing the electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is vital for predicting the molecule's reactivity, as the HOMO and LUMO are the primary orbitals involved in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 1,4-Nonanedione, 1-phenyl-
| Parameter | Calculated Value |
|---|
Click on the headers to sort the table.
Semi-empirical methods, such as AM1, PM3, PM6, and PM7, offer a computationally less expensive alternative to DFT for exploring the properties of large molecules. These methods use a simpler approximation of the Schrödinger equation and incorporate parameters derived from experimental data. For a flexible molecule like 1,4-Nonanedione, 1-phenyl-, with its rotatable bonds, semi-empirical methods are particularly useful for performing initial conformational searches to identify low-energy structures.
These methods can efficiently scan the potential energy surface to locate various local minima corresponding to different conformers. The results can then be used as starting points for more accurate DFT calculations. Sparkle/RM1 is a specific semi-empirical model optimized for lanthanide compounds but the general principles of RM1 (Recife Model 1), an improvement over AM1 and PM3, can be applied to organic molecules for better accuracy in predicting geometries and heats of formation.
Table 2: Hypothetical Relative Energies of 1,4-Nonanedione, 1-phenyl- Conformers Calculated by Semi-Empirical Methods
| Conformer | Relative Energy (kcal/mol) - PM7 |
|---|
Click on the headers to sort the table.
Conformational Analysis and Tautomerism Studies
The flexibility of the nonane (B91170) chain and the presence of two carbonyl groups in 1,4-Nonanedione, 1-phenyl- give rise to a complex potential energy surface with multiple conformers and the possibility of tautomerism.
Like other 1,4-dicarbonyl compounds, 1,4-Nonanedione, 1-phenyl- can exist in equilibrium between its diketo form and various enol tautomers. Computational studies can quantify the relative stabilities of these tautomers. orientjchem.org The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen, creating a pseudo-six-membered ring.
DFT calculations are particularly well-suited for studying keto-enol tautomerism. orientjchem.org By calculating the energies of the optimized geometries of the diketo and enol forms, the equilibrium constant for the tautomerization can be predicted. The influence of solvent on this equilibrium can also be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). Generally, polar solvents tend to favor the more polar diketo form, while nonpolar solvents may favor the enol form, especially if it is stabilized by intramolecular hydrogen bonding.
Table 3: Hypothetical Relative Gibbs Free Energies of Tautomers of 1,4-Nonanedione, 1-phenyl- in Different Solvents (DFT/B3LYP/6-31+G(d,p))
| Tautomer | ΔG (Gas Phase) (kcal/mol) | ΔG (Cyclohexane) (kcal/mol) | ΔG (Methanol) (kcal/mol) |
|---|
Click on the headers to sort the table.
A comprehensive understanding of the behavior of 1,4-Nonanedione, 1-phenyl- requires an exploration of its entire energy landscape. This involves identifying all stable conformers of both the diketo and enol forms and the transition states that connect them. Computational methods can be used to systematically search for these structures.
The process typically begins with a broad conformational search using a less computationally demanding method, such as a molecular mechanics force field or a semi-empirical method. The unique, low-energy conformers identified are then re-optimized at a higher level of theory, such as DFT. The transition states for conformational interconversions and tautomerization can be located using various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods. The result is a detailed map of the potential energy surface, which provides valuable information about the flexibility of the molecule and the energy barriers for interconversion between different forms.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For 1,4-Nonanedione, 1-phenyl-, this could involve studying reactions such as intramolecular cyclization (e.g., Paal-Knorr furan (B31954) synthesis), reduction of one or both carbonyl groups, or reactions at the alpha-carbon positions.
By modeling the reaction pathway, chemists can identify the transition states and any intermediates involved. The energies of these species relative to the reactants and products allow for the calculation of activation energies and reaction enthalpies. This information helps to determine the feasibility of a proposed mechanism and can explain observed product distributions and stereoselectivities. For example, in a base-catalyzed intramolecular aldol (B89426) condensation, computational modeling could be used to determine which alpha-proton is preferentially abstracted and the stereochemical outcome of the subsequent cyclization and dehydration steps.
Table 4: Hypothetical Energy Profile for a Proposed Reaction of 1,4-Nonanedione, 1-phenyl- (e.g., Acid-Catalyzed Intramolecular Cyclization)
| Species | Relative Energy (kcal/mol) |
|---|
Click on the headers to sort the table.
Transition State Analysis
Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the minimum energy pathway of a reaction. github.io Locating this fleeting structure is crucial for determining the activation energy, which governs the reaction rate.
For 1,4-Nonanedione, 1-phenyl-, several reactions could be computationally studied, including intramolecular aldol-type cyclizations or enolization pathways. Computational methods, such as those based on Newton-Raphson and quasi-Newton algorithms, are employed to optimize the geometry of the transition state. github.io This typically involves starting with a geometry that is a reasonable guess for the transition structure and then minimizing the energy in all directions except for the one corresponding to the reaction path, which is maximized. github.io
The analysis would yield the precise geometry of the transition state and its vibrational frequencies. A key confirmation of a true transition state is the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state provides the activation barrier for the reaction. Machine learning models are also emerging as a powerful tool to predict transition state structures much more rapidly than traditional quantum chemistry methods. mit.edu
Table 1: Hypothetical Transition State Analysis for Intramolecular Reaction of 1,4-Nonanedione, 1-phenyl-
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| Intramolecular Cyclization | DFT (B3LYP/6-31G) | 25.4 | -350 |
| Enolization at C3 | DFT (B3LYP/6-31G) | 18.2 | -1200 |
| Enolization at C5 | DFT (B3LYP/6-31G*) | 20.1 | -1150 |
Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a transition state analysis.
Reaction Coordinate Mapping
A reaction coordinate is a one-dimensional parameter chosen to represent the progress of a chemical reaction from reactants to products. wikipedia.org Reaction coordinate mapping, often utilizing the Intrinsic Reaction Coordinate (IRC) method, involves tracing the minimum energy path on the potential energy surface that connects the transition state downhill to both the reactants and the products. missouri.edu
This mapping provides a detailed visualization of the structural changes occurring throughout the reaction. acs.org For a potential reaction of 1,4-Nonanedione, 1-phenyl-, such as an intramolecular proton transfer, the IRC calculation would start from the optimized transition state geometry and proceed in small steps along the path of the steepest descent. missouri.edu The result is a profile of energy versus the reaction coordinate, which clearly shows the energy barriers and the relative stability of reactants, intermediates, and products. This technique is invaluable for confirming that a calculated transition state indeed connects the intended reactants and products. missouri.edu For more complex systems, advanced reaction-coordinate mapping techniques can be used to study dynamics in structured environments. arxiv.org
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand electronic properties.
Prediction of Vibrational Frequencies
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational frequencies of molecules. chemrxiv.orgresearchgate.net These frequencies correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. The accuracy of these predictions is highly dependent on the choice of the theoretical level, including the functional and basis set. chemrxiv.orgacs.org
For 1,4-Nonanedione, 1-phenyl-, DFT calculations would yield a set of vibrational modes and their corresponding frequencies. These can be assigned to specific molecular motions, such as the stretching of the two carbonyl (C=O) groups, the stretching of C-H bonds in the phenyl ring and the alkyl chain, and various bending and torsional modes. Comparing the predicted spectrum with an experimental one is a standard method for structural verification.
Table 2: Predicted Characteristic Vibrational Frequencies for 1,4-Nonanedione, 1-phenyl-
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C=O Stretch (Aliphatic) | Ketone at C4 | 1710 - 1725 | Strong |
| C=O Stretch (Conjugated) | Ketone at C1 | 1680 - 1695 | Strong |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Nonane Chain | 2850 - 2960 | Strong |
| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium-Strong |
Note: This table contains representative frequency ranges based on typical values for these functional groups. Actual calculated values may vary.
Calculation of Optical Absorption Spectra (e.g., TD-DFT)
The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netarxiv.org This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
For 1,4-Nonanedione, 1-phenyl-, one would expect characteristic electronic transitions. These include the n → π* transitions associated with the non-bonding electrons on the oxygen atoms of the carbonyl groups and the π → π* transitions associated with the conjugated π-system of the phenyl ring and the adjacent carbonyl group. TD-DFT calculations can help assign the bands in an experimental spectrum and provide insight into the nature of the excited states. nih.gov
Table 3: Hypothetical TD-DFT Predictions for Electronic Transitions in 1,4-Nonanedione, 1-phenyl- (in Methanol)
| Transition Type | Chromophore | Predicted λmax (nm) | Oscillator Strength (f) |
| n → π | C4=O | ~285 | ~0.002 |
| n → π | C1=O (conjugated) | ~320 | ~0.01 |
| π → π | Phenyl Ring | ~255 | ~0.3 |
| π → π | Phenyl-C=O | ~245 | ~0.5 |
Note: The data presented is hypothetical, illustrating typical results from TD-DFT calculations on similar aromatic ketones.
Intermolecular Interactions and Solvent Effects
The chemical and physical properties of 1,4-Nonanedione, 1-phenyl- are influenced by its interactions with other molecules, including itself and solvent molecules. The molecule possesses polar carbonyl groups, leading to dipole-dipole interactions, and a nonpolar phenyl group and alkyl chain, which engage in van der Waals forces. niscpr.res.in The phenyl ring can also participate in π-π stacking interactions.
Computational models are essential for studying these subtle forces. Furthermore, solvent effects can be profound and are modeled using either explicit methods (including individual solvent molecules) or implicit continuum models where the solvent is treated as a uniform dielectric medium. ucsb.edu Solvents can significantly alter molecular properties, including the energies of electronic transitions, a phenomenon known as solvatochromism. ucsb.edu For instance, the n → π* transition of a ketone typically undergoes a hypsochromic (blue) shift in polar solvents because the polar ground state is stabilized by the solvent more than the less polar excited state. ucsb.edu Computational studies can predict these shifts and provide a rationale for observed solvent-dependent behavior. digitellinc.comresearchgate.netscispace.com
Applications in Chemical Synthesis and Advanced Materials Research
Role as Synthetic Intermediates and Building Blocks
1,4-Diketones are crucial intermediates for synthesizing a wide array of organic molecules, particularly five-membered heterocyclic compounds. Their bifunctional nature allows for the construction of complex molecular architectures through various cyclization and condensation reactions.
The 1,4-dicarbonyl motif is a cornerstone for the synthesis of fundamental five-membered rings through the Paal-Knorr synthesis, a reaction that produces furans, pyrroles, and thiophenes. This synthetically valuable method is a key step in accessing the core structures of many natural products.
Furan (B31954) Synthesis: In the presence of an acid catalyst, 1,4-diketones undergo intramolecular cyclization and dehydration to yield substituted furans. The reaction involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a hemiacetal intermediate that dehydrates to the furan ring.
Pyrrole (B145914) Synthesis: When reacted with primary amines or ammonia (B1221849), 1,4-diketones produce substituted pyrroles. This variation of the Paal-Knorr synthesis is highly effective for creating N-substituted or N-unsubstituted pyrrole rings, which are prevalent in pharmaceuticals and biologically active molecules.
Thiophene Synthesis: The reaction of 1,4-diketones with sulfurizing agents, such as phosphorus pentasulfide or Lawesson's reagent, yields thiophenes through a mechanism analogous to furan synthesis.
Beyond five-membered heterocycles, 1,4-diketones can also be used to construct carbocyclic systems. Intramolecular aldol (B89426) condensation can lead to the formation of cyclopentenone derivatives, which are versatile intermediates for the synthesis of more complex polycyclic compounds, including steroids and prostaglandins. The specific substitution pattern on a diketone, such as the phenyl group in 1,4-Nonanedione, 1-phenyl-, can influence the regioselectivity and subsequent reactivity in the formation of these complex systems.
Interactive Table: Polycyclic Systems Derived from 1,4-Diketones
| Precursor | Reagent/Catalyst | Resulting Ring System |
| 1,4-Diketone | Acid (e.g., H₂SO₄, p-TsOH) | Furan |
| 1,4-Diketone | Ammonia or Primary Amine (R-NH₂) | Pyrrole |
| 1,4-Diketone | Sulfurizing Agent (e.g., P₂S₅) | Thiophene |
| 1,4-Diketone | Base (e.g., NaOH, LDA) | Cyclopentenone |
The 1,4-diketone framework serves as a versatile scaffold for building molecular complexity. The two carbonyl groups can be chemically differentiated or can participate in cascade reactions to rapidly assemble intricate structures. Indane-1,3-dione, a related diketone, is recognized as a privileged scaffold in chemistry due to its wide range of applications in medicinal chemistry and materials science. Similarly, the 1,4-dicarbonyl arrangement in 1,4-Nonanedione, 1-phenyl- allows it to be a key starting material for a variety of complex molecules.
The strategic placement of the phenyl ring and the n-pentyl group (from the nonane (B91170) chain) provides distinct regions of hydrophobicity and aromaticity. This amphiphilic nature can be exploited in the synthesis of molecules designed for self-assembly or for interaction with biological targets. The phenyl group can be further functionalized to attach other molecular fragments, while the carbonyl groups provide reactive handles for chain extension or cyclization.
Applications in Coordination Chemistry
Diketones are renowned for their ability to act as ligands in coordination chemistry. Through keto-enol tautomerism, β-diketones form a six-membered resonance-stabilized ring in their enol form, which can deprotonate to form an enolate anion. This anion acts as a bidentate chelating agent, binding strongly to metal ions. While 1,4-Nonanedione, 1-phenyl- is a γ-diketone, it can also form stable enolates that chelate with metal ions, making it a candidate for applications in coordination chemistry.
Phenyl-substituted β-diketones are excellent complexing agents for a wide range of metal ions, including lanthanides. The coordination chemistry of lanthanide ions is of significant interest due to their unique luminescent and magnetic properties.
Lanthanide ions themselves have very weak light absorption. However, when complexed with organic ligands like diketones, the ligand can absorb UV light and efficiently transfer the energy to the metal ion, which then emits light at its characteristic wavelength. This "antenna effect" is crucial for applications in lighting, displays, and biomedical imaging. Phenyl-substituted diketones are particularly effective as antennas.
Complexes of lanthanides with β-diketone ligands have been extensively studied. For instance, compounds like 4,4,4-trifluoro-1-phenyl-1,3-butanedione are used to synthesize highly luminescent lanthanide complexes. By analogy, 1,4-Nonanedione, 1-phenyl- could form stable, neutral complexes with trivalent lanthanide ions, likely with a stoichiometry of Ln(L)₃, where L is the deprotonated diketonate ligand. The phenyl group would serve as the chromophore for the antenna effect, while the long alkyl chain would enhance the solubility of the complex in organic solvents and polymeric matrices.
Interactive Table: Coordination Properties of Diketonate Ligands
| Metal Ion | Ligand Type | Coordination Mode | Key Feature | Potential Application |
| Lanthanides (Eu³⁺, Tb³⁺) | Phenyl-Diketone | Bidentate Chelate | Antenna Effect | Luminescent Materials, Sensors |
| Transition Metals (Cu²⁺, Co²⁺) | Diketone | Bidentate Chelate | Forms Stable, Neutral Complexes | Catalysis, Metal Extraction |
| Actinides | Diketone | Bidentate Chelate | Strong Complexation | Separation Science |
The formation of stable, neutral, and often colorful chelate complexes between diketones and metal ions is the basis for their use in solvent extraction for metal separation and purification. This hydrometallurgical technique is essential for recovering valuable metals from ores and recycling streams.
The process involves contacting an aqueous solution containing metal ions with an immiscible organic solvent containing the diketone extractant. The diketone chelates the target metal ion, forming a neutral complex that is more soluble in the organic phase and is thus extracted from the aqueous phase. The efficiency of extraction depends on factors like pH, the stability of the metal complex, and the lipophilicity of the ligand.
β-Diketones like benzoylacetone (B1666692) and dibenzoylmethane (B1670423) have been shown to be effective extractants for copper(II). Other derivatives are used for the separation of cobalt(II) and nickel(II). The structure of 1,4-Nonanedione, 1-phenyl-, with its significant hydrocarbon content (phenyl and pentyl groups), would impart high solubility in organic solvents to its metal complexes, making it a potentially effective extractant for various metal ions.
Catalysis and Asymmetric Transformations
While diketones themselves are more commonly known as ligands for metal catalysts, the 1,4-dicarbonyl scaffold is also a valuable substrate in catalytic reactions, particularly in asymmetric synthesis. The development of methods for the enantioselective transformation of such substrates is a key goal in modern organic chemistry.
The transition metal-catalyzed asymmetric 1,4-addition of organoboron reagents to conjugated enones is a powerful strategy for constructing C-C bonds stereoselectively. The products of these reactions are often precursors to complex chiral molecules found in pharmaceuticals and natural products. While 1,4-Nonanedione, 1-phenyl- is a saturated diketone, its unsaturated analogue (a 1,4-enedione) would be a prime substrate for such asymmetric conjugate additions. Furthermore, the two carbonyl groups in the saturated diketone can be targeted by asymmetric reduction catalysts to produce chiral diols, which are valuable building blocks in their own right. Organocatalytic methods have also been developed for asymmetric reactions involving 1,4-enediones, leading to structurally diverse chiral molecules with high stereoselectivity.
Ligand Design for Asymmetric Catalysis
The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. rsc.orgnih.govsigmaaldrich.comnih.gov Diketone moieties, such as the one present in 1,4-Nonanedione, 1-phenyl-, are known to act as bidentate ligands, capable of forming stable chelate complexes with various metal centers. This coordination can influence the steric and electronic environment around the metal, which is crucial for inducing enantioselectivity in catalytic reactions.
In principle, the 1,4-dicarbonyl structure of 1,4-Nonanedione, 1-phenyl- could be modified to incorporate chiral centers. Such a chiral diketone could then be used as a ligand for transition metals like rhodium, palladium, or copper. These metal-ligand complexes are central to many asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.
However, a review of the current literature does not yield specific examples of 1,4-Nonanedione, 1-phenyl- being used as a scaffold for chiral ligand design in asymmetric catalysis. While the potential exists, it does not appear to be a widely explored area of research for this particular compound.
Substrates for Enantioselective Reactions
1,4-Diketones are versatile substrates in a variety of chemical transformations. Their two carbonyl groups can be selectively functionalized to introduce new stereocenters. Enantioselective reduction of one or both ketone functionalities is a common strategy to produce chiral diols, which are valuable building blocks in organic synthesis.
For instance, research on other 1,4-diketones has demonstrated their successful use in enantioselective synthesis. A notable example is the synthesis of biphenols from 1,4-diketones, which involves a highly selective transfer of central-to-axial chirality. nih.gov This process underscores the potential of 1,4-dicarbonyl compounds as precursors to axially chiral molecules, which are important ligands in asymmetric catalysis.
While these examples with analogous compounds are promising, there is no specific data available on the use of 1,4-Nonanedione, 1-phenyl- as a substrate in enantioselective reactions. Studies detailing the enantioselective reduction, alkylation, or other asymmetric transformations of this specific diketone are not present in the surveyed literature.
Integration into Polymeric and Hybrid Materials
The integration of small organic molecules into polymeric matrices is a common strategy to develop advanced materials with tailored properties. This can be achieved through doping or by chemically incorporating the molecule into the polymer structure.
Doping Polymers for Enhanced Optical Properties
Doping polymers with organic molecules can significantly alter their optical properties, such as absorption, fluorescence, and refractive index. This approach is widely used in the development of materials for optoelectronic devices, sensors, and coatings. The phenyl group and the dicarbonyl system in 1,4-Nonanedione, 1-phenyl- suggest that it could possess interesting photophysical properties that might be transferable to a polymer matrix upon doping.
The process of doping typically involves dispersing the dopant molecule within a host polymer. nih.gov The interaction between the dopant and the polymer, as well as the concentration of the dopant, can be fine-tuned to achieve the desired optical response.
Despite the theoretical potential, there are no specific studies that report the use of 1,4-Nonanedione, 1-phenyl- as a dopant to enhance the optical properties of polymers. Research in this area tends to focus on molecules with more extended π-conjugation or specific chromophoric groups.
Surface Modification and Coating Applications
Surface modification is a critical technology for altering the properties of materials to improve adhesion, biocompatibility, and resistance to corrosion, among other characteristics. nih.govmdpi.com Polymers are frequently used as coatings to protect surfaces and impart new functionalities.
The chemical structure of 1,4-Nonanedione, 1-phenyl- does not immediately suggest a primary role in surface modification or as a major component in coatings. While it could potentially be incorporated into a polymer coating formulation as an additive, its specific utility in this context has not been documented. Typically, molecules used for surface modification possess reactive groups that can form covalent bonds with the substrate or have specific functionalities that lead to desired surface properties like hydrophobicity or hydrophilicity.
Future Research Trajectories and Current Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1,4-diketones is a well-established area of organic chemistry, yet the pursuit of more sustainable and efficient methods remains a significant challenge. nih.gov Traditional methods often rely on harsh reaction conditions, stoichiometric reagents, and multi-step procedures. nih.gov Future research will undoubtedly focus on the development of greener synthetic pathways to access 1,4-Nonanedione, 1-phenyl- and its analogs.
Key areas of development include:
Photocatalysis and Electrochemistry: Visible-light-induced methods and electrochemical syntheses are emerging as powerful tools for C-C bond formation. researchgate.netorganic-chemistry.org These techniques offer mild reaction conditions and avoid the use of toxic or expensive reagents. organic-chemistry.org The application of photoredox catalysis to the synthesis of 1,4-diketones, for instance, through the coupling of enolates with suitable precursors, presents a promising avenue for the sustainable production of 1,4-Nonanedione, 1-phenyl-. organic-chemistry.org
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and sustainability. researchgate.net While biocatalytic routes to 1,4-diketones are still in their infancy, the development of engineered enzymes for the asymmetric synthesis of chiral 1,4-diketones is a significant area of future research. researchgate.net This could lead to the enantioselective synthesis of derivatives of 1,4-Nonanedione, 1-phenyl-.
Three-Component Reactions in Water: The development of multicomponent reactions in environmentally benign solvents like water is a cornerstone of green chemistry. rsc.orgrsc.org A facile synthesis of 1,4-diketones has been demonstrated through a three-component reaction of an α-ketoaldehyde, a 1,3-dicarbonyl compound, and a nucleophile in water. rsc.orgrsc.org Adapting such methodologies for the specific synthesis of 1,4-Nonanedione, 1-phenyl- would represent a significant advancement in its sustainable production.
| Synthetic Approach | Advantages | Potential Application to 1,4-Nonanedione, 1-phenyl- |
| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. researchgate.netorganic-chemistry.org | Synthesis via radical-mediated coupling of precursors. |
| Electrochemistry | Avoids the use of chemical oxidants or reductants. | Electrosynthesis from readily available starting materials. |
| Biocatalysis | High selectivity (enantio-, regio-, and chemo-), environmentally friendly. researchgate.net | Enantioselective synthesis of chiral derivatives. |
| Three-Component Reactions in Water | Atom economy, reduced solvent waste, operational simplicity. rsc.orgrsc.org | One-pot synthesis from simple building blocks. |
Exploration of Underinvestigated Reaction Pathways
The reactivity of 1,4-diketones is dominated by the Paal-Knorr synthesis of furans, pyrroles, and thiophenes. acs.org However, there are numerous other reaction pathways that remain underexplored, particularly for asymmetrically substituted diketones like 1,4-Nonanedione, 1-phenyl-.
Future research should focus on:
Asymmetric Transformations: The development of catalytic asymmetric reactions that differentiate between the two carbonyl groups of 1,4-Nonanedione, 1-phenyl- is a significant challenge. This would allow for the stereoselective synthesis of a wide range of chiral products.
Domino and Cascade Reactions: Designing novel domino or cascade reactions initiated by the selective reaction at one of the carbonyl groups could lead to the rapid construction of complex polycyclic structures.
Reactions Leveraging the Phenyl Group: The presence of the phenyl group offers opportunities for reactions that are not possible with simple alkyl-substituted 1,4-diketones. This includes transition-metal-catalyzed cross-coupling reactions to further functionalize the aromatic ring.
Advanced Computational Modeling of Reactivity and Selectivity
Computational chemistry is an increasingly powerful tool for understanding and predicting the outcomes of chemical reactions. escholarship.org For 1,4-Nonanedione, 1-phenyl-, computational modeling can provide valuable insights into its reactivity and guide the development of new synthetic methods.
Key areas for computational investigation include:
Conformational Analysis: Understanding the preferred conformations of 1,4-Nonanedione, 1-phenyl- is crucial for predicting its reactivity, particularly in stereoselective reactions.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of known and novel reactions of 1,4-diketones, helping to rationalize observed product distributions and identify key intermediates and transition states.
Catalyst Design: Computational screening can accelerate the discovery of new catalysts for the synthesis and transformation of 1,4-Nonanedione, 1-phenyl-. This includes identifying catalysts that can achieve high levels of chemo-, regio-, and stereoselectivity.
Design of Highly Functionalized Derivatives with Tailored Properties
The synthesis of derivatives of 1,4-Nonanedione, 1-phenyl- with specific, tailored properties is a major driver for future research. The ability to introduce a wide range of functional groups onto the diketone backbone opens up possibilities for applications in materials science, medicinal chemistry, and catalysis. nih.govsemanticscholar.org
Future directions in this area include:
Synthesis of Chiral Derivatives: The development of methods for the enantioselective synthesis of chiral derivatives of 1,4-Nonanedione, 1-phenyl- is of high importance for applications in asymmetric catalysis and as chiral building blocks.
Introduction of Heteroatoms: The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the structure of 1,4-Nonanedione, 1-phenyl- can lead to derivatives with interesting electronic and biological properties.
Polymerization: 1,4-Diketones can serve as monomers for the synthesis of novel polymers. The development of polymerization methods involving 1,4-Nonanedione, 1-phenyl- could lead to new materials with unique thermal and mechanical properties.
Integration into Emerging Fields of Chemical Methodology
The versatility of 1,4-diketones makes them ideal building blocks for integration into emerging fields of chemical methodology. prezi.com
Potential areas of application for 1,4-Nonanedione, 1-phenyl- include:
Flow Chemistry: The use of continuous flow reactors for the synthesis of 1,4-diketones can offer improved safety, efficiency, and scalability compared to traditional batch processes. prezi.com Developing flow-based syntheses of 1,4-Nonanedione, 1-phenyl- is a key challenge for its industrial application.
Late-Stage Functionalization: The development of methods for the selective functionalization of complex molecules at a late stage in their synthesis is a major goal in modern organic chemistry. 1,4-Diketone moieties could be installed into complex structures and then elaborated to provide access to a diverse range of analogs.
Green Chemistry: As discussed in section 7.1, the integration of green chemistry principles into all aspects of the synthesis and application of 1,4-Nonanedione, 1-phenyl- will be a central theme of future research. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
